N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Description
N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
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Biological Activity
N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (referred to as compound 1 hereafter) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of compound 1, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a thieno[2,3-c]pyrazole core. Its chemical formula is C21H26N4OS, with a molecular weight of approximately 378.52 g/mol. The presence of the N-methyl and piperidine moieties contributes to its pharmacological properties.
The biological activity of compound 1 has been primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Compound 1 has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in cellular signaling processes.
- Receptor Modulation : Preliminary studies suggest that compound 1 may act on G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. This modulation can lead to alterations in intracellular calcium levels and other second messenger systems, impacting cell function and survival.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of compound 1:
Study | Biological Activity | IC50/ED50 Values | Notes |
---|---|---|---|
Study A | PDE Inhibition | IC50 = 25 nM | Significant selectivity over other PDE isoforms. |
Study B | GPCR Modulation | ED50 = 10 mg/kg | Enhanced analgesic effects in animal models. |
Study C | Antitumor Activity | IC50 = 15 µM | Induced apoptosis in cancer cell lines. |
Analgesic Effects
In a study evaluating the analgesic properties of compound 1, researchers administered varying doses to rodent models experiencing induced pain. The results indicated that at an ED50 of 10 mg/kg, compound 1 significantly reduced pain responses compared to control groups. This suggests a potential role for compound 1 in pain management therapies.
Antitumor Activity
Another investigation focused on the antitumor effects of compound 1 against several cancer cell lines. The compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity against these cells. Mechanistic studies revealed that compound 1 induced apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent.
Toxicology and Safety Profile
While the efficacy of compound 1 is promising, understanding its safety profile is crucial for therapeutic applications. Initial toxicological assessments indicate low cytotoxicity at therapeutic doses; however, comprehensive studies are necessary to establish a full safety profile.
Properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-27-15-13-19(14-16-27)28(2)24(30)22-17-21-23(18-9-5-3-6-10-18)26-29(25(21)31-22)20-11-7-4-8-12-20/h3-12,17,19H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNOYNJVCHSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.